
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate” is a complex organic molecule that likely contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The exact properties and uses of this specific compound are not clear from the available literature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thioxopyrimidines and their condensed analogs, are often synthesized using [3+3], [4+2], [5+1] cyclization processes or domino reactions .Applications De Recherche Scientifique
Antimycobacterial Activity
Research has shown that derivatives of pyridine and pyrazine, which are structurally related to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl pivalate, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including pivaloyloxymethyl derivatives, were designed to increase lipophilicity and enhance cellular permeability, aiming for improved antimycobacterial efficacy. The derivatized isosteres are expected to undergo biotransformation by esterases to the active species upon entering the mycobacterial cell, demonstrating a novel approach to targeting tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Chemical Synthesis and Catalysis
The compound has applications in chemical synthesis and catalysis, particularly in the palladium-catalyzed, copper-promoted cross-dehydrogenative-coupling (CDC) of electron-deficient thiazoles with azine N-oxides. This process involves dual C–H activations and highlights the role of copper(II) pivalate as an effective dual-function reagent. Such methodologies enable the construction of complex molecules, including 2-thiazolyl pyridine moieties, which are valuable in various chemical and pharmaceutical applications (Fu et al., 2013).
Propriétés
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-11(18-13(17)14(2,3)4)16-12(19-9)10-6-5-7-15-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYABRWGCMWMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

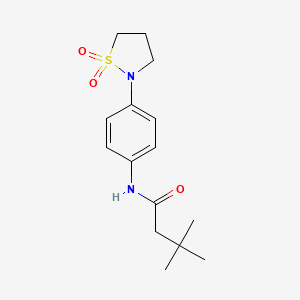
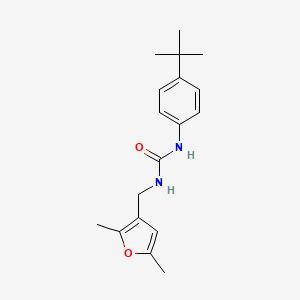
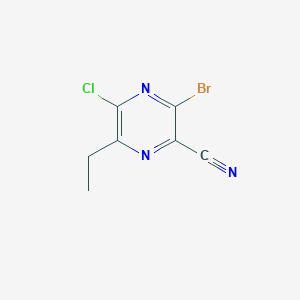
![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841354.png)
![4-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2841359.png)
![9,10-Dimethoxy-2,4,6,7-tetrahydro-[1,3]oxazino[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2841361.png)
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B2841362.png)
![N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2841364.png)
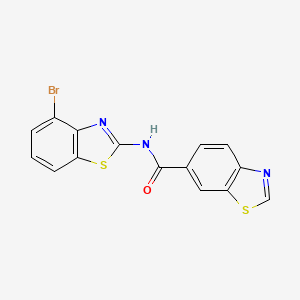
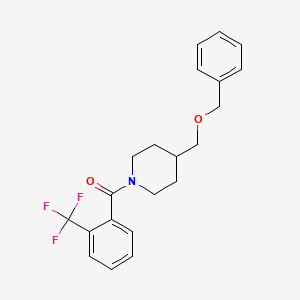
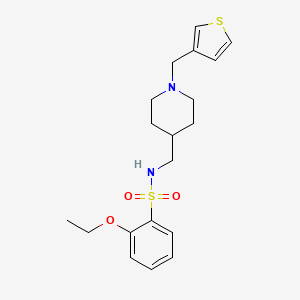
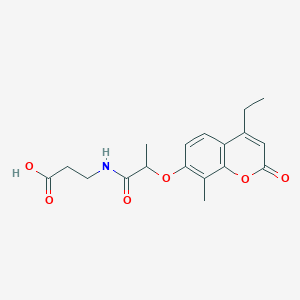
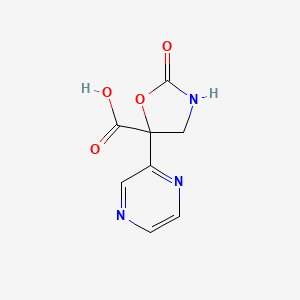
![Ethyl [(2,4-dinitrophenyl)thio]acetate](/img/structure/B2841374.png)